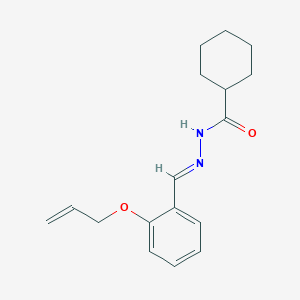

N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide

Description

N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is a hydrazone derivative characterized by a cyclohexanecarbohydrazide backbone and a 2-(allyloxy)benzylidene moiety. The allyloxy group (–O–CH2–CH=CH2) at the ortho position of the benzylidene ring introduces electron-donating and steric effects, while the cyclohexane ring enhances lipophilicity. This compound is synthesized via condensation of cyclohexanecarbohydrazide with 2-allyloxybenzaldehyde under reflux conditions, typically in ethanol or cyclohexanol with catalytic acetic acid .

Properties

CAS No. |

765311-59-9 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide |

InChI |

InChI=1S/C17H22N2O2/c1-2-12-21-16-11-7-6-10-15(16)13-18-19-17(20)14-8-4-3-5-9-14/h2,6-7,10-11,13-14H,1,3-5,8-9,12H2,(H,19,20)/b18-13+ |

InChI Key |

FHGYJOCCRVRWPB-QGOAFFKASA-N |

Isomeric SMILES |

C=CCOC1=CC=CC=C1/C=N/NC(=O)C2CCCCC2 |

Canonical SMILES |

C=CCOC1=CC=CC=C1C=NNC(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzylidene or allyloxy derivatives .

Scientific Research Applications

N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its hydrazone linkage, which can interact with various biological targets.

Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

Biological Studies: The compound’s interactions with enzymes and proteins are investigated to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of N’-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Moiety

(a) N'-(2-(Allyloxy)benzylidene)-4-chlorobenzohydrazide ()

- Structure : Replaces the cyclohexane ring with a 4-chlorophenyl group.

- The aromatic 4-chlorobenzohydrazide may reduce lipophilicity compared to the cyclohexane analog.

- Impact : Increased polarity could affect membrane permeability and binding interactions in biological systems.

(b) N'-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide ()

- Structure : Features a chromene-derived benzylidene group (6-chloro-4-oxo-4H-chromen-3-yl).

- Key Differences : The chromene system introduces conjugated π-electrons and a ketone group, which may enhance UV absorption and redox activity.

(c) (Z)-N'-(2-(Diphenylphosphaneyl)benzylidene)-benzohydrazide (PNO-BHy) ()

- Structure : Substitutes allyloxy with a diphenylphosphine group (–PPh2).

- Key Differences : The phosphine moiety imparts strong electron-donating and coordinating properties, making it suitable for metal catalysis.

- Impact : Diverges from the biological focus of hydrazones, instead serving as a ligand in borrowing hydrogen catalysis.

Variations in the Hydrazide Backbone

(a) N'-(Cyclohexylidene)-2-(2-naphthyloxy)acetohydrazide ()

- Structure : Replaces benzylidene with cyclohexylidene and incorporates a naphthyloxy group.

- Key Differences : The cyclohexylidene group (C=NCy) reduces aromaticity, while the naphthyloxy group increases steric bulk.

- Impact : Enhanced rigidity from the naphthyl group may affect conformational flexibility and binding to biological targets.

(b) N'-(2-Hydroxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide ()

- Structure: Features a 2-hydroxybenzylidene group and a methoxyphenoxy-acetohydrazide backbone.

- Key Differences : The hydroxyl (–OH) and methoxy (–OCH3) groups enhance hydrogen-bonding capacity.

Conformational and Spectroscopic Insights

- Conformational Isomerism : highlights that N-acylhydrazones exhibit synperiplanar (sp) and antiperiplanar (ap) conformers due to restricted rotation around the C–N and N–N bonds. For the target compound, the allyloxy group’s steric effects may favor the sp conformer, influencing receptor binding .

- NMR Characterization: Similar to quinoline-derived hydrazones (), the target compound’s 1H NMR may show split peaks for NH and CH=N protons, reflecting conformational equilibria.

Biological Activity

N'-(2-(Allyloxy)benzylidene)cyclohexanecarbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₇H₂₂N₂O₂, characterized by a hydrazide functional group attached to a cyclohexane ring and an allyloxy-benzylidene moiety. Its structure allows for diverse interactions with biological targets, making it a candidate for pharmacological exploration.

Enzyme Interactions

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic pathways. These interactions suggest its potential as a therapeutic agent in diseases where enzyme modulation is beneficial. For instance, studies have shown that the compound can inhibit enzymes linked to inflammatory responses and cancer progression.

Receptor Modulation

The compound may also act as a modulator of receptor activity. By binding to certain receptors, it can alter physiological processes in cells, which is essential for developing treatments for various conditions, including neurodegenerative diseases and metabolic disorders.

The mechanism of action involves the binding of this compound to molecular targets, leading to changes in cellular signaling pathways. This binding can result in altered enzyme activity or receptor function, impacting overall cellular metabolism and function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : In vitro assays demonstrated that the compound significantly inhibited specific enzymes critical for metabolic regulation. These findings indicate its potential role in managing metabolic syndromes.

- Receptor Binding Assays : Binding studies have shown that this compound interacts selectively with certain receptors, suggesting its potential as a lead compound for drug development targeting these receptors.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities influenced by functional group variations. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N'-(2-(Methoxy)benzylidene)cyclohexanecarbohydrazide | Methoxy group instead of allyloxy | Different solubility profile |

| N'-(2-(Hydroxy)benzylidene)cyclohexanecarbohydrazide | Hydroxyl group providing different hydrogen bonding capabilities | Potential for increased reactivity |

| N'-(2-(Chlorobenzylidene)cyclohexanecarbohydrazide | Chlorine substituent affecting electronic properties | Increased lipophilicity |

These variations highlight how the unique combination of the allyloxy group and cyclohexane backbone in this compound may offer distinct advantages in specific applications compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.